molecular formula C₃₀H₃₈N₄O₁₀S₂ B1147332 (Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide CAS No. 123937-18-8

(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide

Cat. No.: B1147332
CAS No.: 123937-18-8
M. Wt: 678.77
InChI Key:
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Description

(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which combines elements of butenedioic acid, piperazine, and phenothiazine, making it a versatile molecule in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperazine derivative, followed by its reaction with phenothiazine and butenedioic acid derivatives. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification steps to obtain the final product with high purity. Industrial methods also focus on sustainability and reducing environmental impact by recycling solvents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new compounds and materials.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in assays to investigate enzyme activity, protein binding, and cellular responses. Its piperazine and phenothiazine components are particularly interesting for their potential pharmacological effects.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Research is ongoing to explore its efficacy and safety in medical applications.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine share the phenothiazine core structure and have similar pharmacological properties.

    Piperazine Derivatives: Compounds such as hydroxyzine and cetirizine contain the piperazine ring and are used in various therapeutic applications.

    Butenedioic Acid Derivatives: Compounds like maleic acid and fumaric acid are structurally related and have applications in polymer chemistry and pharmaceuticals.

Uniqueness

What sets (Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide apart is its combination of these three distinct chemical moieties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S2.C4H4O4/c1-24(2)32(29,30)19-8-9-23-21(18-19)27(20-6-3-4-7-22(20)31-23)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,5,10-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUVRTGSAKNTRG-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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